1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride
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Overview
Description
1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H14N4.2HCl and a molecular weight of 239.15 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine.
Nucleophilic Substitution and Cyclization: These starting materials undergo nucleophilic substitution and cyclization under acid catalysis to form the desired compound.
Industrial Production: The preparation method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. It acts as an antagonist to certain receptors, such as 5-HT2A and α1-adrenergic receptors . Additionally, it inhibits the reuptake and induces the release of neurotransmitters like serotonin, dopamine, and norepinephrine .
Comparison with Similar Compounds
1-(3-methyl-1H-pyrazol-5-yl)piperazine dihydrochloride can be compared with similar compounds such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors for antidiabetic agents.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: It is also an intermediate used in the preparation of selective and orally active inhibitors.
The uniqueness of this compound lies in its specific molecular structure and its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H16Cl2N4 |
---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-7-6-8(11-10-7)12-4-2-9-3-5-12;;/h6,9H,2-5H2,1H3,(H,10,11);2*1H |
InChI Key |
ZRIGWTOOAAJUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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